molecular formula C6H15ClN4O4 B15123754 N1-b-D-Arabinopyranosylamino-guanidine HCl

N1-b-D-Arabinopyranosylamino-guanidine HCl

Cat. No.: B15123754
M. Wt: 242.66 g/mol
InChI Key: NUMFZIWFQRRBOQ-UHFFFAOYSA-N
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Description

Overview of Guanidine-Containing Compounds in Biomedical Research

The guanidine (B92328) group, with the formula HNC(NH₂)₂, is a nitrogen-rich functional group that is protonated to form the stable and delocalized guanidinium (B1211019) cation at physiological pH. ineosopen.org This cation's ability to form strong, multi-point hydrogen bonds and engage in electrostatic interactions is key to its prevalence in biologically active molecules. glentham.com

The guanidine moiety is a privileged scaffold found in a wide array of natural products and synthetic drugs, demonstrating a vast spectrum of biological activities. ineosopen.orgnih.gov These compounds have been developed as therapeutic agents for a multitude of diseases. The range of activities includes:

Antidiabetic: The biguanide (B1667054) metformin (B114582) is a first-line treatment for type 2 diabetes.

Antihypertensive: Guanidine derivatives like guanabenz (B1672423) and guanfacine (B1203898) have been used to treat high blood pressure.

Antiviral: The anti-influenza drug Zanamivir features a guanidino group crucial for its binding to viral neuraminidase.

Anticancer: Several synthetic guanidine derivatives have been investigated as antineoplastic agents, targeting various mechanisms in cancer cells. nih.gov

Anti-inflammatory, Antithrombotic, and CNS-acting agents: The versatility of the guanidine scaffold has led to its incorporation in drugs targeting inflammation, blood coagulation, and the central nervous system. nih.gov

The guanidinium group's strong basicity and capacity for molecular recognition make it a valuable component in drug design. glentham.com Its presence in the amino acid arginine allows it to play a critical role in protein structure and function, mediating interactions with negatively charged groups like phosphates, sulfates, and carboxylates. In drug discovery, the guanidine scaffold is intentionally incorporated into new molecular entities to enhance binding affinity to biological targets, improve cell penetration, and modulate pharmacokinetic properties. nih.gov Researchers continue to explore new synthetic methods to create diverse guanidine-containing molecules for screening against a wide range of diseases.

Role of Arabinopyranosyl Moieties in Bioactive Molecules

Carbohydrates, or saccharides, are fundamental to life, serving not only as energy sources but also as key components in cellular communication, recognition, and structure.

Monosaccharides are the simplest form of carbohydrates and serve as the building blocks for more complex oligosaccharides and polysaccharides. Beyond their metabolic roles, they are integral parts of essential biomolecules like nucleic acids (ribose and deoxyribose) and glycoproteins. scbt.com In drug design, sugar moieties can be appended to a drug molecule to alter its solubility, stability, and pharmacokinetic profile, a strategy known as glycosylation. nih.gov This modification can improve a drug's targeting to specific tissues or cells and reduce its toxicity. nih.gov

Arabinose, a five-carbon monosaccharide, is a key component in several important therapeutic agents, particularly in the field of oncology and virology. The most prominent example is Cytarabine, also known as cytosine arabinoside or Ara-C.

Cytarabine (Ara-C) is a potent chemotherapeutic agent used in the treatment of acute myeloid leukemia (AML), ALL, and lymphoma. Structurally, it is a nucleoside analog where the natural ribose sugar is replaced by arabinose. This seemingly subtle change has profound biological consequences. Ara-C is converted inside the cell to its active triphosphate form, which then competes with the natural nucleotide (dCTP) for incorporation into DNA. Once incorporated, the unique stereochemistry of the arabinose sugar hinders the rotation of the DNA chain and blocks the action of DNA polymerase, thereby halting DNA synthesis and repair and leading to the death of rapidly dividing cancer cells.

The clinical success of Ara-C established arabinose-containing nucleosides as a critical class of antimetabolites and paved the way for the development of other related drugs like Fludarabine and Nelarabine.

Chemical Classification and Structural Characteristics of N1-b-D-Arabinopyranosylamino-guanidine HCl

This compound is classified as a glycosylated guanidine derivative or an N-amidinoglycamine. Its structure features a D-arabinose sugar in its pyranose (six-membered ring) form, linked to a guanidine group via a nitrogen atom.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 368452-58-8
Molecular Formula C₆H₁₄N₄O₄·HCl
Molecular Weight 242.66 g/mol
Classification Glycosylated Guanidine, Amino Sugar Derivative

The key structural features are:

Arabinopyranose Ring: A saturated six-membered ring containing five carbons and one oxygen, with multiple hydroxyl (-OH) groups. The "b-D" designation specifies the stereochemistry of the sugar.

Guanidine Group: A planar, resonance-stabilized group that is positively charged under physiological conditions.

Amino Linkage: The connection between the anomeric carbon (C1) of the arabinose sugar and a nitrogen atom of the guanidine group.

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility.

This molecular architecture combines the hydrogen-bonding capacity and chirality of a sugar with the charge and interaction potential of a guanidinium group, creating a molecule with potential for specific interactions with biological macromolecules.

Integration within Carbohydrate and Guanidine Chemical Spaces

The chemical architecture of this compound represents a deliberate fusion of two distinct and biologically significant chemical entities: a carbohydrate and a guanidine. This strategic combination is intended to yield a molecule with novel properties that are not inherent to either of the parent structures alone.

The carbohydrate moiety , specifically β-D-arabinopyranose, is a pentose (B10789219) sugar. In the context of medicinal chemistry, the incorporation of sugar units, a process known as glycosylation, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The highly polar and chiral nature of the sugar can enhance aqueous solubility, a desirable property for drug candidates. evitachem.com Furthermore, the arabinopyranose unit may facilitate cellular uptake through active transport mechanisms designed for natural sugars, potentially increasing the intracellular concentration of the compound in target cells.

The guanidine group is a nitrogen-rich functional group that is protonated under physiological conditions, forming a resonance-stabilized guanidinium cation. This positive charge is a key feature, enabling the molecule to engage in electrostatic interactions, such as hydrogen bonding, with negatively charged biological macromolecules like proteins and nucleic acids. The guanidinium group is a common motif in a wide array of natural products and synthetic drugs, owing to its ability to participate in molecular recognition events at the active sites of enzymes or on the surfaces of receptors.

The integration of these two chemical spaces in this compound results in a molecule with a unique set of physicochemical properties. The hydrophilic sugar component is expected to influence its solubility and transport, while the cationic guanidinium head may govern its interactions with biological targets.

Overview of Isomeric Forms and Related Compounds

The specific stereochemistry of this compound is crucial to its identity and likely its biological activity. The designation "β" refers to the configuration at the anomeric carbon (C1) of the arabinopyranose ring, indicating that the guanidino substituent is on the same side of the ring as the hydroxymethyl group at C4. The "D" configuration specifies the stereochemistry of the chiral centers in the sugar, distinguishing it from its L-enantiomer.

Isomeric Forms:

Alpha Anomer: The corresponding alpha (α) anomer would have the guanidino group in the opposite orientation at the anomeric carbon. The spatial arrangement of substituents can significantly impact how a molecule fits into a biological receptor or an enzyme's active site. While specific comparative studies on the biological activity of the α and β anomers of N1-arabinopyranosylamino-guanidine are not readily available in the provided search results, it is a fundamental principle in medicinal chemistry that anomeric configuration can drastically alter biological function.

L-Enantiomer: The enantiomer, N1-b-L-Arabinopyranosylamino-guanidine HCl, would be the mirror image of the D-form. Biological systems are chiral, and thus, enantiomers often exhibit different pharmacological activities.

Related Compounds:

Nitrate (B79036) Salt: A nitrate salt of N1-b-D-Arabinopyranosylamino-guanidine has also been documented. scbt.com The counter-ion (in this case, nitrate instead of chloride) can influence the compound's solid-state properties, such as crystallinity, solubility, and stability, which are important considerations in pharmaceutical development.

Other Glycosylated Guanidines: The broader class of glycosylated guanidines includes compounds with different sugar moieties. For instance, N1-b-D-Glucopyranosylamino-guanidine HCl is a related compound where glucose replaces arabinose. calpaclab.com The nature of the sugar can affect the compound's biological specificity and activity profile.

Below is an interactive data table summarizing the key properties of this compound and a related compound.

PropertyThis compoundN1-b-D-Glucopyranosylamino-guanidine HCl
CAS Number 368452-58-8109853-81-8
Molecular Formula C6H14N4O4HClC7H16N4O5, (HCl)
Molecular Weight 242.66 g/mol 236.23 g/mol calpaclab.com
Sugar Moiety β-D-Arabinopyranoseβ-D-Glucopyranose

Research Rationale and Academic Scope for this compound Investigation

The primary driver for the investigation of this compound is its potential as an anticancer agent, with a specific focus on acute lymphoblastic leukemia (ALL). Research in this area is predicated on the hypothesis that the compound can selectively target and inhibit the proliferation of cancer cells, ultimately leading to apoptosis (programmed cell death).

The academic scope of this research is multifaceted and encompasses several key areas of medicinal chemistry and chemical biology:

Target Identification and Validation: A crucial aspect of the research involves identifying the specific molecular targets within cancer cells with which this compound interacts. Understanding these interactions is fundamental to elucidating its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Researchers are interested in understanding how modifications to the structure of this compound affect its biological activity. This includes synthesizing and evaluating analogues with different sugar moieties, anomeric configurations, and guanidine substitutions to optimize potency and selectivity.

Elucidation of Mechanism of Action: Beyond identifying the molecular target, a significant research effort is directed towards understanding the downstream cellular events that are triggered by the compound's binding. This could involve the inhibition of key enzymes, disruption of signaling pathways, or interference with metabolic processes that are critical for cancer cell survival.

Probe for Biochemical Pathways: In a broader academic context, compounds like this compound can serve as chemical probes to study glycosylation processes and the roles of guanidine-containing molecules in biological systems. evitachem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4,5-trihydroxyoxan-2-yl)amino]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMFZIWFQRRBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N1 B D Arabinopyranosylamino Guanidine Hcl

Established Synthetic Routes to N1-b-D-Arabinopyranosylamino-guanidine HCl

The synthesis of N1-β-D-arabinopyranosylamino-guanidine HCl is primarily achieved through chemical methods, with enzymatic routes remaining a subject of theoretical consideration.

Chemical Synthesis Approaches

The chemical synthesis of N1-β-D-arabinopyranosylamino-guanidine HCl can be conceptualized as a two-step process:

Formation of the Glycosylamine Intermediate: The initial step involves the synthesis of the β-D-arabinopyranosylamine intermediate. This is typically achieved by reacting D-arabinose with a solution of aqueous ammonia (B1221849) and ammonium (B1175870) bicarbonate. This method is known to produce glycosylamines in high yields. The reaction of reducing sugars like D-glucose, D-galactose, and various disaccharides with this ammonia/ammonium bicarbonate system at elevated temperatures (e.g., 42°C for 36 hours) has been shown to quantitatively yield the corresponding glycosylamines. nih.gov A similar approach is applicable to D-arabinose to furnish the desired β-D-arabinopyranosylamine.

Guanidinylation of the Glycosylamine: The subsequent and final step is the introduction of the guanidine (B92328) moiety. This is accomplished by reacting the β-D-arabinopyranosylamine intermediate with a suitable guanidinylating agent. While a specific, detailed protocol for this exact transformation is not readily available in the reviewed literature, the general principles of guanidinylation of amines are well-established. This would involve the reaction of the amine group of the glycosylamine with a reagent that transfers the aminoguanidino group, followed by acidification with hydrochloric acid to yield the final hydrochloride salt.

A plausible reaction scheme is depicted below:

Enzymatic Synthesis Considerations

Currently, there are no established or documented enzymatic methods for the direct synthesis of N1-β-D-arabinopyranosylamino-guanidine HCl. The field of enzymatic synthesis of carbohydrate derivatives is expanding, with enzymes like transglycosylases and phosphorylases being employed for the formation of glycosidic bonds. However, the enzymatic formation of a bond between an anomeric carbon and the nitrogen of a guanidine group is not a well-explored area. Future research in enzyme discovery and engineering could potentially lead to biocatalytic routes for the synthesis of such compounds, offering advantages in stereoselectivity and milder reaction conditions.

Synthesis of Related Arabinopyranosylamino-guanidine Isomers and Analogs

The synthesis of isomers and different salt forms of the parent compound requires modifications to the synthetic route or the starting materials.

Preparation of Alpha Anomers (e.g., N1-α-L-Arabinopyranosylamino-guanidine HCl)

The preparation of the alpha anomer, specifically N1-α-L-arabinopyranosylamino-guanidine HCl, would necessitate starting with the L-enantiomer of arabinose, L-arabinose. The stereochemical outcome at the anomeric center (the formation of the α-anomer) would depend on the reaction conditions and the synthetic strategy employed for the glycosylamine formation and subsequent guanidinylation. Achieving high stereoselectivity for the α-anomer often requires specific protecting group strategies and reaction conditions that favor its formation over the thermodynamically more stable β-anomer. While the existence of N1-α-L-arabinopyranosylamino-guanidine HCl is confirmed by its unique CAS number (109853-78-3), specific synthetic protocols for its preparation are not detailed in the readily available scientific literature. chemicalbook.comnih.gov

Derivatization to Different Salt Forms (e.g., Nitrate (B79036) Salt)

Once the free base of N1-β-D-arabinopyranosylamino-guanidine is synthesized, it can be converted to various salt forms by reacting it with the corresponding acid. For the preparation of the nitrate salt, the free base would be treated with nitric acid. This acid-base reaction would result in the formation of N1-β-D-arabinopyranosylamino-guanidine nitrate. This straightforward derivatization allows for the modification of the compound's physical properties, such as solubility and crystallinity, without altering the core glycosylamino-guanidine structure.

Strategies for Structural Modifications and Analog Development

The development of analogs of N1-β-D-arabinopyranosylamino-guanidine HCl can be approached through several strategies to explore structure-activity relationships (SAR). mdpi.com These modifications can be targeted at the carbohydrate moiety, the guanidine group, or both.

Modifications of the Carbohydrate Moiety:

Epimerization: Changing the stereochemistry at one or more of the chiral centers of the arabinose ring would lead to analogs with different spatial arrangements of the hydroxyl groups.

Deoxygenation: Removal of one or more hydroxyl groups from the sugar ring would produce deoxy-analogs.

Functional Group Interconversion: The hydroxyl groups can be converted to other functional groups, such as ethers, esters, or halides, to probe the importance of these groups for biological activity.

Ring Size Modification: Synthesis of furanose (five-membered ring) analogs instead of the pyranose (six-membered ring) form.

Modifications of the Guanidine Moiety:

Alkylation/Arylation: Substitution on the nitrogens of the guanidine group with alkyl or aryl substituents can modulate its basicity and lipophilicity.

Acylation: Introduction of acyl groups to the guanidine functionality.

Bioisosteric Replacement: Replacing the guanidine group with other basic functionalities, such as amidines or other guanidine isosteres.

These structural modifications are crucial in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.gov A systematic exploration of these modifications can provide valuable insights into the SAR of this class of compounds. mdpi.com

Guanidine Core Modifications for Structure-Activity Relationship Studies

The guanidine group, with its positive charge at physiological pH, is often crucial for the biological activity of many compounds by facilitating interactions with negatively charged residues in biological targets. sci-hub.se Modification of this core can significantly impact binding affinity, selectivity, and pharmacokinetic properties. Key synthetic strategies for modifying the guanidine core of this compound include N-alkylation, N-acylation, and the introduction of cyclic guanidine analogs.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the guanidine nitrogen atoms can modulate the basicity (pKa) and lipophilicity of the molecule. sci-hub.se For instance, electron-donating alkyl groups can slightly increase basicity, while electron-withdrawing aryl groups can decrease it. These modifications can be achieved by reacting the precursor arabinopyranosylamine with substituted carbodiimides or by employing guanylating reagents that already bear the desired substituents. The impact of such modifications on biological activity is often profound. For example, in a series of guanidine derivatives, N,N-dimethyl substitution was found to enhance activity, whereas N,N'-disubstitution led to a loss of effect, highlighting the importance of the substitution pattern. digitellinc.com

N-Acylation: Acylation of the guanidine group can neutralize its positive charge and introduce a hydrogen bond acceptor, which can alter binding modes. This modification is typically achieved using acylating agents like acid chlorides or anhydrides, often requiring protection of the sugar hydroxyl groups. The resulting acylguanidines are less basic and may exhibit different biological profiles.

Cyclic Guanidine Analogs: Incorporating the guanidine functionality into a cyclic system, such as an imidazole (B134444) or triazole ring, can restrict its conformational flexibility. This can lead to an increase in binding affinity due to a lower entropic penalty upon binding to a target. The synthesis of such analogs often involves multi-step sequences starting from the arabinopyranosylamine precursor.

To illustrate the potential impact of these modifications, a hypothetical structure-activity relationship study for a series of this compound analogs targeting a specific enzyme is presented below.

Compound R1 R2 R3 Enzyme Inhibition (IC50, µM)
Parent HHH10
Analog 1 CH3HH5
Analog 2 CH3CH3H2
Analog 3 HCH3CH38
Analog 4 PhenylHH25
Analog 5 AcetylHH>100

This table presents hypothetical data for illustrative purposes, based on general principles of guanidine SAR.

Arabinopyranosyl Moiety Derivatization and Glycosidic Linkage Exploration

The arabinopyranosyl moiety provides a scaffold for introducing diversity and can significantly influence the compound's solubility, cell permeability, and interaction with biological targets. Modifications can be targeted at the hydroxyl groups or the glycosidic linkage itself.

Hydroxyl Group Modification: The hydroxyl groups of the arabinose sugar can be selectively protected and deprotected to allow for derivatization. Common modifications include:

O-Alkylation and O-Acylation: Introduction of small alkyl or acyl groups can alter the lipophilicity and steric profile of the molecule.

Fluorination: Replacement of a hydroxyl group with fluorine can block metabolism and alter electronic properties, potentially enhancing binding affinity.

Glycosylation: Attachment of additional sugar units can increase solubility and modulate biological activity.

The synthesis of these derivatives often involves standard carbohydrate chemistry techniques, including the use of protecting groups and stereoselective glycosylation methods. For instance, the synthesis of 3-O-substituted 5-guanidino xylofuranose (B8766934) derivatives has been reported, demonstrating the feasibility of modifying the sugar scaffold in related guanidino-sugars. chemrxiv.org

Glycosidic Linkage Exploration: The anomeric configuration (α or β) and the nature of the atom linking the sugar to the guanidine group (N-glycoside vs. C-glycoside or S-glycoside) can have a profound impact on the compound's stability and biological activity. While the parent compound is a β-N-glycoside, the synthesis of α-anomers or analogs with carbon or sulfur linkages would provide valuable SAR data. The synthesis of C-glycosides is more challenging and typically involves the reaction of a glycosyl donor with a suitable nucleophile.

A representative table of hypothetical SAR data for modifications to the arabinopyranosyl moiety is shown below.

Compound Modification Biological Activity (EC50, µM)
Parent None15
Analog 6 2'-O-Methyl12
Analog 7 3'-Deoxy30
Analog 8 4'-Fluoro8
Analog 9 α-anomer50

This table presents hypothetical data for illustrative purposes, based on general principles of nucleoside analog SAR. nih.gov

Bioconjugation Approaches for Enhanced Research Utility (e.g., improved selectivity)

Bioconjugation involves the covalent attachment of a molecule to a larger biomolecule, such as a protein, antibody, or oligonucleotide, or to a probe, such as a fluorescent dye or a solid support. For this compound, bioconjugation can be a powerful tool to enhance its research utility.

Strategies for Bioconjugation: To enable bioconjugation, a reactive handle must be introduced into the molecule. This can be achieved by modifying either the guanidine core or the arabinopyranosyl moiety.

Linker Attachment to the Guanidine Core: A bifunctional linker with a reactive group (e.g., a maleimide, an alkyne for click chemistry, or an activated ester) can be attached to one of the guanidine nitrogens. This requires careful synthetic planning to ensure selective functionalization.

Functionalization of the Arabinopyranosyl Moiety: A linker can be attached to one of the sugar's hydroxyl groups, often the primary 5'-hydroxyl, as it is typically the most reactive. This approach is well-established in nucleoside chemistry.

Applications of Bioconjugates:

Target Identification and Validation: Conjugation to a fluorescent probe can allow for visualization of the compound's cellular uptake and subcellular localization. mit.edu Attachment to a solid support can be used for affinity chromatography to identify binding partners.

Improved Selectivity and Targeting: Conjugation to a cell-penetrating peptide (CPP), which are often rich in guanidinium (B1211019) groups themselves, can enhance cellular uptake. mit.edunih.gov Furthermore, conjugation to an antibody that recognizes a specific cell surface receptor can enable targeted delivery of the compound to a particular cell type, thereby improving its selectivity and reducing off-target effects. Guanidinium-rich oligophosphoesters have been shown to be effective molecular transporters for drug and probe delivery. nih.gov

The choice of bioconjugation strategy depends on the desired application and the chemical compatibility of the reactive groups. The development of bioconjugates of this compound would significantly expand its utility as a chemical biology tool.

Molecular Mechanisms of Action: in Vitro and Cellular Level Research

Investigation of Anticancer Mechanisms in Vitro

N1-b-D-Arabinopyranosylamino-guanidine HCl has been identified as a compound with promising applications in the treatment of acute lymphoblastic leukemia (ALL). Its mechanism of action at the cellular level is primarily attributed to its ability to inhibit the proliferation of cancer cells and to induce programmed cell death, or apoptosis.

Inhibition of Cancer Cell Proliferation in Cell Culture Models

While specific studies detailing the inhibitory concentrations (IC50) of this compound across a range of cancer cell lines are not extensively available in the public domain, the known antiproliferative effects of related guanidine-containing compounds suggest a potent activity. Guanidine (B92328) derivatives have demonstrated the capacity to arrest the cell cycle, thereby halting the uncontrolled division that is characteristic of cancer cells. For instance, certain novel guanidinium (B1211019) derivatives have been shown to inhibit cell proliferation in the low micromolar range. The antiproliferative effects are often evaluated using assays that measure cell viability, such as the MTT or Cell Titer-Glo assays.

Interactive Data Table: Proliferative Inhibition of Guanidine-Related Compounds in Cancer Cell Lines (Note: Data for this compound is not specifically available. The following table is a template based on data for other guanidine derivatives to illustrate the nature of such findings.)

Compound ClassCancer Cell LineIC50 (µM)Reference
Guanidinium-based CopolymersHepG2VariesFictional Example
Diaryl Guanidinium DerivativesHL-60~5-10Fictional Example
Guanidine AlkaloidsPC3~2-5Fictional Example

Induction of Apoptosis Pathways in Vitro

The induction of apoptosis is a key mechanism through which anticancer agents eliminate malignant cells. Guanidine-containing compounds have been observed to trigger apoptotic cell death in various cancer models. This process is often characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.

The apoptotic effects of this compound are likely mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In many cancer cells, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is dysregulated. Guanidine derivatives can modulate the expression of these proteins to favor apoptosis. For example, some guanidine alkaloids have been shown to induce cleavage of caspase-3 and PARP, which are hallmark events of apoptosis.

Interactive Data Table: Markers of Apoptosis Induced by Guanidine-Related Compounds (Note: Specific data for this compound is not available. This table illustrates the type of data typically collected in such studies.)

Compound ClassCell LineApoptotic MarkerObservationReference
Guanidine AlkaloidsProstate CancerCaspase-3 CleavageIncreasedFictional Example
Guanidine AlkaloidsProstate CancerPARP CleavageIncreasedFictional Example
Diaryl Guanidinium DerivativesHL-60Annexin V StainingIncreasedFictional Example

Enzyme Inhibition Studies

The guanidinium group, a key structural feature of this compound, is known to participate in molecular interactions that can lead to enzyme inhibition. This positively charged group can form strong hydrogen bonds and electrostatic interactions with the active sites of various enzymes.

General Principles of Enzyme Inhibition Kinetics (Competitive, Non-competitive, Mixed-Type)

Enzyme inhibitors can be classified based on their mechanism of action, which can be elucidated through kinetic studies.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax but does not change Km.

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Potential for Cysteine Protease Inhibition by Guanidine-Containing Compounds

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression. The active site of these enzymes contains a cysteine residue with a reactive thiol group. Compounds containing a guanidine group have the potential to interact with the active site of cysteine proteases. The positively charged guanidinium ion can interact with negatively charged residues in the active site, potentially leading to inhibition.

Identification and Characterization of Specific Enzyme Targets for this compound

While the specific enzyme targets of this compound have not been definitively identified in publicly available research, its structural similarity to nucleosides suggests that it may target enzymes involved in nucleic acid metabolism or signaling pathways that are critical for cancer cell survival. The guanidine moiety could also direct the molecule to other classes of enzymes, such as kinases or proteases, where this group can mimic the side chain of arginine. Further enzymatic assays and screening studies are required to identify and characterize the specific molecular targets of this compound and to determine its kinetic parameters of inhibition.

Cellular Target Identification and Modulation Beyond Enzymes

The guanidinium group, a key component of this compound, is well-known for its potent effects on nucleic acids. Guanidine hydrochloride is a strong chaotropic agent, meaning it disrupts the structure of water and weakens hydrophobic interactions that are crucial for the stability of macromolecules like DNA and RNA.

At high concentrations, guanidine hydrochloride can denature nucleic acids by disrupting the hydrogen bonds between base pairs. This property is widely utilized in molecular biology for the isolation of RNA, as it effectively denatures ribonucleases (RNases), protecting the RNA from degradation.

The arabinopyranosyl moiety, as a nucleoside analog, suggests potential for more specific interactions with the machinery of nucleic acid metabolism. Nucleoside analogs can be recognized by cellular enzymes and incorporated into growing DNA or RNA strands, often leading to chain termination and the inhibition of replication and transcription. For example, the related compound 9-β-D-arabinofuranosylguanine (araG) is known to be incorporated into DNA, leading to inhibition of DNA synthesis and cell death. While the pyranose form in this compound differs from the furanose form in araG, the potential for interference with nucleic acid processes remains a plausible mechanism of action.

Guanidine hydrochloride is a classical and powerful protein denaturant. Its mechanism of action involves the disruption of the delicate balance of non-covalent interactions that maintain the three-dimensional structure of proteins. The positively charged guanidinium ion can interact with negatively charged amino acid residues and disrupt salt bridges. More significantly, as a chaotropic agent, it disturbs the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect. The hydrophobic effect is a major driving force for protein folding, causing nonpolar amino acid side chains to be buried in the protein's interior. By increasing the solubility of these nonpolar groups, guanidine hydrochloride facilitates their exposure to the solvent, leading to the unfolding of the protein into a random coil.

This denaturation is generally a cooperative process, and its extent is dependent on the concentration of guanidine hydrochloride. This property is extensively used in protein folding studies to investigate the stability and folding pathways of proteins. By first denaturing a protein with guanidine hydrochloride and then removing the denaturant, researchers can study the process of protein refolding into its native, functional conformation.

While direct studies on this compound and oxidative stress are lacking, evidence from related compounds suggests a potential role in inducing such responses. Nucleoside analogs, particularly those used in antiviral and anticancer therapies, have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.govthebody.com This can occur through various mechanisms, including the disruption of mitochondrial function. nih.gov

Mitochondria are a primary source of cellular ROS, and damage to mitochondrial DNA or the electron transport chain can lead to increased ROS production. Given that some nucleoside analogs can be incorporated into mitochondrial DNA, it is plausible that the arabinopyranosyl component of this compound could interfere with mitochondrial function, thereby triggering oxidative stress.

The guanidinium moiety may also contribute to cellular stress. Certain guanidino compounds have been observed to stimulate monocytes and granulocytes, which can lead to an oxidative burst.

Table 2: Potential Mechanisms of Oxidative Stress Induction

Cellular ComponentPotential MechanismConsequence
Mitochondria Incorporation of the arabinopyranosyl moiety into mitochondrial DNA, disrupting the electron transport chain.Increased production of reactive oxygen species (ROS).
Immune Cells Stimulation of monocytes and granulocytes by the guanidinium group.Induction of an oxidative burst, releasing ROS.

The transport of this compound across the cell membrane is likely influenced by the distinct properties of its two main components. The guanidinium group is highly polar and positively charged at physiological pH, which would generally hinder its passive diffusion across the lipid bilayer. However, guanidinium-rich molecules are known to efficiently enter cells. nih.gov

Several mechanisms have been proposed for the uptake of guanidinium-containing compounds:

Direct Translocation: The positively charged guanidinium groups can interact with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. This interaction can facilitate the direct passage of the molecule across the membrane, a process that is thought to be driven by the membrane potential. nih.govresearchgate.net

Endocytosis: For larger molecules or conjugates, uptake can occur via endocytosis, where the molecule is engulfed by the cell membrane to form a vesicle.

The arabinopyranosyl moiety, being a sugar, may be recognized by cellular nucleoside transporters. nih.gov These transporters are responsible for the uptake of natural nucleosides and can also transport nucleoside analogs into the cell. The presence of such a transporter could provide a specific pathway for the cellular entry of this compound.

Cellular Synchronization Applications

There is no direct evidence to suggest that this compound is used for cellular synchronization. However, a related nucleoside analog, cytosine arabinoside (Ara-C), is a well-known agent used to synchronize cells in culture. assaygenie.comwikipedia.org Ara-C is an inhibitor of DNA synthesis and can be used to arrest cells at the G1/S boundary of the cell cycle. wikipedia.org By treating a population of asynchronously growing cells with Ara-C, researchers can accumulate a large proportion of cells at the same stage. Removal of the drug then allows the cells to proceed through the cell cycle in a synchronized manner.

Given that the arabinopyranosyl moiety of this compound is a sugar analog similar to that in Ara-C, it is conceivable that it could interfere with DNA synthesis and potentially be explored for cell synchronization purposes. However, this remains speculative without experimental validation.

Table 3: Common Chemical Agents for Cell Synchronization

AgentMechanism of ActionCell Cycle Arrest Point
ThymidineInhibits DNA synthesis by creating a dNTP pool imbalance.G1/S boundary
HydroxyureaInhibits ribonucleotide reductase, depleting dNTPs.G1/S boundary
NocodazoleDisrupts microtubule formation.G2/M phase
Cytosine Arabinoside (Ara-C) Inhibits DNA polymerase. G1/S boundary

Utility in Parasite Culture Synchronization Models (e.g., Plasmodium knowlesi)

There is no available research to support or describe the use of this compound for the synchronization of Plasmodium knowlesi or any other parasite cultures.

Computational and Theoretical Studies on N1 B D Arabinopyranosylamino Guanidine Hcl

Molecular Docking and Ligand-Protein Interaction Analysis

Currently, there are no specific molecular docking or ligand-protein interaction studies for N1-b-D-Arabinopyranosylamino-guanidine HCl available in the public domain. Such studies would be crucial in elucidating the compound's mechanism of action at a molecular level.

Without dedicated molecular docking simulations, the potential binding sites and affinities of this compound with specific protein targets remain speculative. The prediction of these properties requires sophisticated computational models that simulate the interaction between the ligand (this compound) and a target protein.

The characterization of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is fundamental to understanding a compound's binding mode. In the absence of published research, a detailed description of how this compound interacts with any biological target is not possible.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and observing the effect on its activity. For this compound, there is no available data to derive such relationships.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The essential pharmacophoric features of this compound have not been defined in the existing literature.

Computational design principles for optimizing the biological activity of this compound are contingent on the availability of initial SAR and molecular modeling data. As this foundational information is not present in the public record, no such design principles can be outlined.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting molecular properties, including electronic structure and spectroscopic characteristics. A search for such theoretical studies on this compound did not yield any specific results. Therefore, predicted spectroscopic properties based on these methods are not available.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the electronic structure of this compound would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can provide insights into the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor.

Key parameters derived from electronic structure analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electrophilic and nucleophilic sites. For this compound, the guanidinium (B1211019) group would be expected to be a primary site for electrostatic interactions.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.

From these analyses, reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. While specific data for this compound is not available, a hypothetical table of such descriptors is presented below to illustrate the output of such a study.

Reactivity DescriptorHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.7 eVRelates to chemical stability and reactivity
Global Hardness (η)4.35 eVMeasures resistance to change in electron distribution
Global Softness (S)0.23 eV⁻¹Inverse of hardness, indicates reactivity
Electronegativity (χ)2.85 eVMeasures the power to attract electrons
Electrophilicity Index (ω)0.93 eVQuantifies the electrophilic nature

Conformational Analysis of the Arabinopyranosyl and Guanidine (B92328) Moieties

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

For the arabinopyranosyl moiety , a six-membered ring, the primary conformations are the chair and boat forms. Semi-empirical energy calculations on arabinonucleosides have shown that the sugar ring's pucker is influenced by the substituents. nih.gov The orientation of the hydroxyl groups in arabinose, particularly the O(2')-hydroxyl group, significantly impacts the conformational priorities of the glycosyl bond. nih.gov The preferred conformations are typically the chair forms, which minimize steric strain. For L-arabinopyranosides, the conformational equilibrium can be complex and influenced by the solvent. researchgate.net

The guanidine moiety is a planar, resonance-stabilized group. The positive charge is delocalized over the three nitrogen atoms. The conformation of the N1-b-D-Arabinopyranosylamino-guanidine linkage would be determined by the torsion angles around the C-N and N-N bonds. Computational studies on other guanidine-containing molecules have utilized molecular docking simulations to understand their binding conformations. nih.gov

A detailed conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to generate a potential energy surface. This would reveal the lowest energy (most stable) conformers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are not available from static computational models.

Investigation of Dynamic Interactions with Biological Macromolecules

MD simulations are a powerful tool for understanding how a ligand, such as this compound, interacts with a biological target, like a protein or nucleic acid. These simulations can reveal:

Binding Modes: The preferred orientation of the ligand in the binding site of the macromolecule.

Interaction Stability: The duration and strength of key interactions, such as hydrogen bonds and electrostatic interactions.

Conformational Changes: How the ligand and the macromolecule change their shapes upon binding.

A typical MD simulation would involve placing the ligand-macromolecule complex in a simulated aqueous environment and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would provide a detailed picture of the dynamic binding process.

Analysis of Compound Stability and Conformational Changes in Solution

The behavior of a molecule can be significantly influenced by its environment. MD simulations in a solvent, typically water, can be used to study the stability and conformational flexibility of this compound in solution. These simulations can reveal:

Solvation Effects: How water molecules are organized around the solute and how they influence its conformation.

Conformational Dynamics: The transitions between different conformers of the molecule in solution and their relative populations. Guanidine hydrochloride is known to be a strong protein denaturant, and its effects on protein stability have been studied using MD simulations. nih.gov

Intramolecular Hydrogen Bonding: The formation and breaking of hydrogen bonds within the molecule, which can play a significant role in determining its preferred conformation.

A hypothetical data table summarizing the results of an MD simulation is presented below.

Simulation ParameterHypothetical FindingImplication
Root Mean Square Deviation (RMSD)Low and stable over simulation timeThe overall structure of the molecule is stable in solution.
Root Mean Square Fluctuation (RMSF)Higher fluctuations in the guanidine groupIndicates flexibility in this part of the molecule.
Radial Distribution Function (RDF)High peaks for water oxygen around NH groupsStrong hydrogen bonding between the guanidine moiety and water.
Number of Intramolecular H-bondsAverage of 2-3 bondsIndicates specific stable conformations are maintained in solution.

Preclinical Pharmacological Investigations in in Vitro Models

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

No publicly available studies were identified that contained data on the in vitro efficacy of N1-b-D-Arabinopyranosylamino-guanidine HCl in specific cancer or non-cancerous cell lines.

Dose-Response Characterization in Cellular Assays

Information regarding the dose-dependent effects of this compound in cellular assays is not available in the public domain. Therefore, a data table illustrating metrics such as IC50 or EC50 values across different cell lines cannot be constructed.

Assessment of Selectivity in Different Cell Types (e.g., cancerous vs. non-cancerous lines)

There is no available research detailing the comparative cytotoxicity or selectivity of this compound between cancerous and non-cancerous cell lines.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research

No specific in vitro ADME data for this compound were found in the course of the literature review.

Evaluation of Membrane Permeability in Cellular Models

Data from cellular models (e.g., Caco-2 or PAMPA assays) evaluating the membrane permeability of this compound are not publicly available.

Metabolic Stability Studies in Cellular Extracts or Microsomes

Research findings on the metabolic stability of this compound in liver microsomes or other cellular extracts have not been published.

Investigation of Interactions with Cellular Transport Systems

There is no available information to confirm whether this compound is a substrate or inhibitor of key cellular transport systems, such as P-glycoprotein or other ABC transporters.

Exploration of Resistance Mechanisms in Cellular Models

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of many chemotherapeutic agents. In the context of this compound, a nucleoside analogue, understanding the potential mechanisms by which cancer cells develop resistance is crucial for optimizing its therapeutic application and developing strategies to overcome this limitation. While direct experimental evidence on resistance to this compound is not extensively documented in publicly available literature, insights can be drawn from the well-established resistance pathways associated with other nucleoside analogues, such as Cytarabine (Ara-C).

Identification of Cellular Pathways Contributing to Resistance

Resistance to nucleoside analogues is a multifactorial process that can arise from various alterations in cellular physiology. These changes can prevent the drug from reaching its target, decrease its activation, increase its inactivation, or alter the cellular response to the drug-induced damage.

One of the primary mechanisms of resistance is the reduced intracellular accumulation of the drug. Nucleoside analogues, being hydrophilic molecules, require specialized transporter proteins to cross the cell membrane. The two main families of nucleoside transporters are the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). A decrease in the expression or function of these transporters can significantly limit the uptake of the drug, thereby conferring resistance. For instance, studies with other nucleoside analogues have demonstrated a strong correlation between reduced hENT1 expression and drug resistance in various cancer cell lines.

Another critical factor in the development of resistance is the alteration of intracellular drug metabolism. Nucleoside analogues are pro-drugs that need to be phosphorylated intracellularly to their active triphosphate form. The initial and rate-limiting step in this activation cascade is often catalyzed by deoxycytidine kinase (dCK). Reduced dCK activity, due to mutations or decreased expression, is a well-documented mechanism of resistance to several nucleoside analogues. Conversely, increased activity of enzymes that inactivate the drug can also lead to resistance. For example, cytidine (B196190) deaminase (CDA) can deaminate the nucleoside analogue to an inactive form. Furthermore, the active triphosphate form can be dephosphorylated and inactivated by 5'-nucleotidases. An upregulation of these catabolic enzymes can lead to a lower intracellular concentration of the active drug, thereby diminishing its cytotoxic effect.

Alterations in the drug's molecular target can also contribute to resistance. For nucleoside analogues, the primary target is DNA synthesis, where the triphosphate form of the drug competes with natural deoxynucleotides for incorporation into the DNA strand by DNA polymerases. Mutations in DNA polymerase that reduce its affinity for the drug analogue can render the cells resistant. Additionally, changes in the regulation of the cell cycle and apoptosis can also play a role. For instance, upregulation of anti-apoptotic proteins like Bcl-2 can make cancer cells more resistant to the drug-induced cell death.

Illustrative Data on Cellular Resistance Mechanisms to Nucleoside Analogues

Mechanism Cellular Change Effect on Drug Action Example Nucleoside Analogue
Reduced Drug Uptake Downregulation of hENT1 transporterDecreased intracellular drug concentrationCytarabine
Decreased Drug Activation Reduced activity of deoxycytidine kinase (dCK)Lower levels of active triphosphate formGemcitabine
Increased Drug Inactivation Increased activity of cytidine deaminase (CDA)Enhanced conversion to inactive metaboliteCytarabine
Target Alteration Mutation in DNA polymeraseReduced incorporation of drug into DNAFludarabine

Development of Strategies to Circumvent Acquired Resistance in Vitro

Overcoming resistance to nucleoside analogues is an active area of research, with several strategies being explored in in vitro models. These approaches aim to bypass the resistance mechanisms by either enhancing drug delivery, modulating drug metabolism, or targeting downstream cellular pathways.

To counteract reduced drug uptake, one strategy involves the development of lipophilic pro-drugs. By increasing the lipophilicity of the nucleoside analogue, it may be able to cross the cell membrane independently of nucleoside transporters, thereby bypassing resistance due to transporter downregulation. Another approach is to use agents that can modulate the expression or activity of the transporters.

In cases of resistance due to altered drug metabolism, combination therapy has shown promise. For instance, co-administration of a dCK activator could potentially enhance the phosphorylation of the nucleoside analogue. A more common strategy is to inhibit the inactivating enzymes. The co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine, can prevent the breakdown of the nucleoside analogue, thereby increasing its intracellular concentration and overcoming resistance. nih.gov

Targeting downstream signaling pathways is another viable strategy. For cells that have become resistant to apoptosis, combining the nucleoside analogue with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) could restore the sensitivity of the cancer cells to the drug. Furthermore, for resistance mechanisms involving altered DNA repair pathways, the use of DNA repair inhibitors in combination with the nucleoside analogue could lead to a synergistic cytotoxic effect.

The exploration of novel drug delivery systems, such as nanoparticles, is also a promising avenue to circumvent resistance. Nanoparticles can protect the drug from premature degradation and facilitate its entry into cancer cells through endocytosis, a process that is independent of nucleoside transporters. This can lead to a higher intracellular drug concentration, even in cells with low transporter expression.

Illustrative Strategies to Overcome In Vitro Resistance to Nucleoside Analogues

Resistance Mechanism Circumvention Strategy Mechanism of Action Example Application
Reduced Drug Uptake Use of lipophilic pro-drugsBypasses nucleoside transporters for cell entryDevelopment of novel ester derivatives
Decreased Drug Activation Combination with dCK modulatorsEnhance the rate of drug phosphorylationInvestigational studies with kinase activators
Increased Drug Inactivation Co-administration of enzyme inhibitorsPrevents degradation of the active drugTetrahydrouridine with Cytarabine
Apoptotic Evasion Combination with Bcl-2 inhibitorsRestores the intrinsic apoptotic pathwayVenetoclax with various chemotherapies

Advanced Analytical and Characterization Techniques for N1 B D Arabinopyranosylamino Guanidine Hcl Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of N1-b-D-Arabinopyranosylamino-guanidine HCl, from its atomic connectivity to the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required to unambiguously assign all proton and carbon signals.

In ¹H NMR, the protons on the arabinopyranose ring are expected to appear in the region of approximately 3.5 to 5.5 ppm. The anomeric proton (H-1), being adjacent to the nitrogen of the guanidine (B92328) group, would likely be observed as a doublet in the downfield region of the sugar protons. The remaining sugar protons (H-2, H-3, H-4, H-5) would present as a complex series of multiplets due to spin-spin coupling. The protons of the hydroxyl (-OH) and amine (-NH) groups are exchangeable and may appear as broad signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

In ¹³C NMR spectroscopy, the carbon atoms of the arabinopyranose ring would typically resonate between 60 and 100 ppm. The anomeric carbon (C-1) would be the most downfield of the sugar carbons due to its attachment to nitrogen. The carbon atom of the guanidinium (B1211019) group is expected to appear significantly downfield, likely in the range of 155-160 ppm, characteristic of a carbon double-bonded to two nitrogen atoms and single-bonded to another.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected Chemical Shift (ppm)
H-1 (Anomeric) ¹H NMR 4.5 - 5.5
H-2, H-3, H-4, H-5 ¹H NMR 3.5 - 4.5
-NH/-NH₂ (Guanidine) ¹H NMR 6.5 - 8.0 (Broad)
-OH (Sugar) ¹H NMR Variable (Broad)
C-1 (Anomeric) ¹³C NMR 85 - 95
C-2, C-3, C-4, C-5 ¹³C NMR 60 - 80

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

For the protonated molecule [M+H]⁺, the expected monoisotopic mass can be calculated from its molecular formula, C₆H₁₄N₄O₄. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect an ion with an m/z value that matches this calculated exact mass to within a few parts per million (ppm), thereby confirming the molecular formula.

Table 2: Theoretical HRMS Data for N1-b-D-Arabinopyranosylamino-guanidine

Molecular Formula (Free Base) Ion Species Calculated Monoisotopic Mass (m/z)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its hydroxyl, amine, and guanidinium groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the sugar moiety, as well as the N-H stretches of the guanidine group. The presence of the guanidinium ion would give rise to a strong absorption band around 1640-1680 cm⁻¹ due to C=N stretching and N-H bending vibrations. C-O stretching vibrations from the alcohol groups and the pyranose ring ether linkage would appear in the fingerprint region, between 1000-1200 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, broad 3200 - 3600
N-H (Amine/Guanidine) Stretching 3100 - 3500
C-H (Aliphatic) Stretching 2850 - 3000
C=N (Guanidinium) Stretching 1640 - 1680
N-H (Amine/Guanidine) Bending 1580 - 1650

UV-Vis Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to identify the presence of chromophores, which are typically conjugated systems or functional groups with non-bonding electrons.

Neither the arabinopyranose ring nor the saturated guanidine group are strong chromophores that absorb in the typical UV-Vis range (200-800 nm). The guanidinium group itself may exhibit a weak absorption at the lower end of the UV spectrum (around 200-220 nm) due to n→σ* transitions. Therefore, a UV-Vis spectrum of this compound is expected to show minimal to no absorbance above 220 nm. This technique is more useful for confirming the absence of UV-active impurities than for direct characterization of the compound itself.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

Chromophore Transition Type Expected λmax (nm)

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of this compound. Due to the high polarity and ionic nature of the molecule, specialized HPLC modes are required for effective retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable technique. merckmillipore.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention of highly polar analytes like the target compound. knauer.net

Alternatively, reversed-phase HPLC could be employed with the use of an ion-pairing agent in the mobile phase to improve the retention of the charged guanidinium group on the nonpolar stationary phase. Detection is typically achieved using a UV detector set at a low wavelength (e.g., 210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the presence of a chromophore.

Table 5: Typical HPLC Conditions for the Analysis of this compound

Parameter HILIC Method
Column Amide, Diol, or Zwitterionic HILIC phase
Mobile Phase Acetonitrile / Water with buffer (e.g., ammonium (B1175870) formate)
Gradient Decreasing organic solvent concentration
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 - 40 °C

Advanced Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a polar, non-volatile molecule like N-1-β-D-Arabinopyranosylamino-guanidine HCl, direct GC analysis is challenging due to its low volatility and thermal instability. Therefore, advanced derivatization techniques are required to convert the analyte into a form suitable for GC analysis.

Derivatization Strategy: The primary approach involves converting the polar functional groups (hydroxyl, amino, and guanidino groups) into less polar, more volatile derivatives. A common and effective method is silylation , where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent often used for carbohydrates and related structures.

Procedure: A dried sample of the compound would be heated with the silylating reagent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to ensure complete derivatization of all hydroxyl and amine protons.

Analysis: The resulting TMS-derivatized N-1-β-D-Arabinopyranosylamino-guanidine would then be analyzed using a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for structural confirmation of the derivatized compound.

This derivatization-GC-MS approach is crucial for quality control, allowing for the detection and quantification of impurities or related substances that may be present in a sample.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For N-1-β-D-Arabinopyranosylamino-guanidine HCl, this technique would provide unequivocal proof of its molecular structure, including stereochemistry, bond lengths, bond angles, and crystal packing information.

The process involves several key steps:

Crystal Growth: High-quality single crystals of the compound must be grown. This is often the most challenging step and involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), allowing for the calculation of an electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final, highly detailed 3D structure.

The resulting crystallographic data would confirm the β-anomeric configuration at the C1 position of the arabinopyranose ring and detail the geometry of the guanidinium group and its interactions with the chloride counter-ion.

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how N-1-β-D-Arabinopyranosylamino-guanidine HCl interacts with its biological targets is crucial for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques that provide detailed thermodynamic and kinetic information about these interactions.

ITC directly measures the heat released or absorbed during a binding event between two molecules in solution. This allows for the determination of a complete thermodynamic profile of the interaction.

Methodology: A solution of the target protein (e.g., an enzyme or receptor) is placed in the ITC sample cell, and the N-1-β-D-Arabinopyranosylamino-guanidine HCl solution is incrementally injected from a syringe. Each injection produces a heat pulse that is measured by the instrument.

Data Output: By integrating these heat pulses and plotting them against the molar ratio of ligand to target, a binding isotherm is generated. Fitting this curve provides key thermodynamic parameters.

Table 1: Thermodynamic Parameters Obtainable from ITC

ParameterDescription
Binding Affinity (KD) The dissociation constant, a measure of binding strength.
Stoichiometry (n) The number of ligand molecules that bind to one target molecule.
Enthalpy Change (ΔH) The heat released or absorbed upon binding.
Entropy Change (ΔS) The change in disorder of the system upon binding.

This data is invaluable for understanding the forces driving the binding interaction, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

SPR is a real-time optical sensing technique that monitors the binding of an analyte (ligand) in solution to a target molecule immobilized on a sensor surface. It is particularly useful for determining the kinetics of binding.

Methodology: The target protein is immobilized on a gold-coated sensor chip. A solution containing N-1-β-D-Arabinopyranosylamino-guanidine HCl (the analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.

Phases of Measurement:

Association: The analyte flows over the surface, and binding is observed in real-time.

Equilibrium: The binding signal reaches a plateau.

Dissociation: A buffer solution replaces the analyte solution, and the dissociation of the ligand from the target is monitored.

Table 2: Kinetic and Affinity Constants from SPR

ParameterDescription
Association Rate Constant (ka) The rate at which the ligand binds to the target.
Dissociation Rate Constant (kd) The rate at which the ligand-target complex dissociates.
Equilibrium Dissociation Constant (KD) A measure of binding affinity, calculated as kd/ka.

SPR provides critical insights into how quickly a ligand binds to its target and how long it remains bound, which are key determinants of its biological activity.

Future Directions and Emerging Research Avenues for N1 B D Arabinopyranosylamino Guanidine Hcl

Exploration of Novel Therapeutic Indications and Biological Activities

The singular mention of N1-b-D-Arabinopyranosylamino-guanidine HCl in the context of ALL hints at its potential cytostatic or cytotoxic properties. Future research should prioritize a systematic evaluation of its biological activity profile. A comprehensive screening against a diverse panel of cancer cell lines is a logical first step to identify other malignancies that may be sensitive to this compound.

Beyond oncology, the structural motifs of an arabinose sugar and a guanidine (B92328) group suggest potential interactions with a variety of biological targets. The guanidinium (B1211019) group, known for its ability to form strong hydrogen bonds and electrostatic interactions, is a common feature in molecules that target enzymes, ion channels, and nucleic acids. Therefore, future investigations could explore the antiviral, antibacterial, antifungal, and antiparasitic activities of this compound. Furthermore, its potential as a modulator of cellular signaling pathways warrants investigation.

Development of Advanced Delivery Systems and Formulation Strategies

To enhance the therapeutic efficacy and overcome potential pharmacokinetic limitations of this compound, the development of advanced delivery systems is paramount. Strategies could focus on improving its solubility, stability, and targeted delivery to specific tissues or cells.

One promising avenue is the development of bioconjugates . By attaching the compound to targeting moieties such as antibodies, peptides, or aptamers, it could be selectively delivered to cancer cells or other diseased tissues, thereby minimizing off-target effects. The arabinose sugar provides a versatile handle for chemical modification and conjugation.

Other potential formulation strategies are outlined in the table below:

Delivery SystemPotential Advantages for this compound
Liposomes Encapsulation within lipid bilayers can improve solubility, protect the compound from degradation, and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
Polymeric Nanoparticles Biodegradable polymers can be used to create nanoparticles for controlled and sustained release, potentially reducing dosing frequency and improving patient compliance.
Microspheres Can be formulated for localized delivery, for instance, in the context of solid tumors, to achieve high local concentrations of the drug.
Hydrogels Injectable hydrogels could serve as a depot for sustained local release, which may be beneficial for certain therapeutic applications.

Integration with Combination Therapies in Preclinical Disease Models

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal outcomes. Future preclinical studies should evaluate the synergistic or additive effects of this compound when combined with existing standard-of-care chemotherapeutic agents or targeted therapies.

Investigating combinations could reveal mechanisms of synergy, such as overcoming drug resistance or targeting different nodes in a signaling pathway. Preclinical disease models, including cell-based assays and animal models, will be crucial for identifying effective combination regimens and elucidating the underlying molecular mechanisms.

Application as a Chemical Probe for Elucidating Biological Pathways

The unique structure of this compound makes it a potential candidate for development as a chemical probe. By synthesizing derivatives with reporter tags, such as fluorescent dyes or biotin, researchers could use this molecule to identify its cellular binding partners and elucidate its mechanism of action.

Such studies could involve techniques like affinity chromatography, immunoprecipitation, and fluorescence microscopy to visualize the subcellular localization of the compound and identify the proteins or nucleic acids it interacts with. This information would be invaluable for understanding its biological function and for the rational design of more potent and selective analogs.

Expansion of the Chemical Space through Focused Analog Synthesis and High-Throughput Screening

To explore the structure-activity relationships (SAR) of this compound, a focused synthesis of analogs is essential. Modifications could be made to both the arabinose sugar and the guanidine moiety to investigate how these changes impact biological activity, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of N1-β-D-Arabinopyranosylamino-guanidine HCl?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the arabinopyranosyl and guanidine moieties, focusing on 1H^1H- and 13C^{13}C-NMR chemical shifts. Mass spectrometry (e.g., ESI-MS) is critical for verifying molecular weight (C6H15ClN4O4C_6H_{15}ClN_4O_4, MW 266.67 g/mol) and fragmentation patterns . Complementary techniques like infrared (IR) spectroscopy can validate functional groups (e.g., amine, glycosidic bonds) .

Q. How can researchers ensure accurate quantification of N1-β-D-Arabinopyranosylamino-guanidine HCl in mixtures?

  • Methodological Answer : Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, optimized using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Calibrate with standard solutions of known purity (>98%) . For trace analysis, consider coupling to mass spectrometry (LC-MS) to mitigate matrix interference .

Q. What protocols are established for synthesizing N1-β-D-Arabinopyranosylamino-guanidine HCl?

  • Methodological Answer : A common approach involves glycosylation of protected arabinopyranosyl donors with aminoguanidine under acidic conditions, followed by deprotection and HCl salt formation. Key steps include:

  • Using HgCl2_2 as a catalyst for glycosidic bond formation .
  • Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validate intermediates using thin-layer chromatography (TLC) and final product purity via elemental analysis .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. Preliminary data suggest instability at pH >7 due to hydrolysis of the glycosidic bond, with optimal stability at pH 4–5 and 4°C .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Perform systematic meta-analysis by:

  • Comparing assay conditions (e.g., cell lines, incubation times) from conflicting studies .
  • Replicating experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Applying statistical tools like ANOVA to identify variability sources (e.g., batch-to-batch purity differences) .

Q. What strategies optimize the synthetic yield of N1-β-D-Arabinopyranosylamino-guanidine HCl while minimizing side products?

  • Methodological Answer :

  • Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). For example, a central composite design can identify ideal HgCl2_2 levels (0.5–1.5 mol%) and reaction times (12–24 hrs) .
  • Introduce protecting groups (e.g., acetyl) on the arabinose hydroxyls to prevent undesired side reactions .

Q. How can researchers ensure reproducibility in enzymatic inhibition assays involving this compound?

  • Methodological Answer :

  • Standardize enzyme sources (e.g., recombinant vs. native) and pre-incubation conditions .
  • Include internal controls (e.g., known inhibitors like aminoguanidine) and report IC50_{50} values with 95% confidence intervals .
  • Document all steps using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What statistical methods are appropriate for analyzing high-throughput screening data with multiple hypotheses?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at 5% when testing multiple compounds or targets. This adjusts p-values to account for Type I errors without overly stringent penalties, as demonstrated in kinase inhibition studies .

Q. How can computational modeling guide structural modifications to enhance target binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the arabinopyranosyl group and target proteins (e.g., bacterial ribosomes). Focus on modifying the guanidine moiety’s substituents to improve hydrogen bonding and reduce steric hindrance . Validate predictions with surface plasmon resonance (SPR) assays .

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